![molecular formula C8H16N2 B13620062 4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)
4-Ethyl-4,7-diazaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-4,7-diazaspiro[25]octane is a chemical compound known for its unique spirocyclic structure, which includes a nitrogen-containing ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4,7-diazaspiro[2.5]octane typically involves multiple steps, starting from readily available raw materials. One common method involves the use of 1-aminocyclopropane carboxylic acid as an initial raw material . The process includes steps such as substitution, addition of protective groups, removal of protective groups, and reduction reactions . The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for efficiency and safety. The use of hazardous reagents like boron trifluoride diethyl etherate is minimized to improve safety . The process is designed to be environmentally friendly, with high product yield and stable process conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-4,7-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield the desired this compound compound with high purity .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-4,7-diazaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it binds to a site on the receptor different from the active site and inhibits its function. This interaction can modulate various signaling pathways and has implications for neurological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Diazaspiro[2.5]octane: A similar compound with a spirocyclic structure but without the ethyl group.
7-Benzyl-4,7-diazaspiro[2.5]octane: Another derivative with a benzyl group attached.
Uniqueness
4-Ethyl-4,7-diazaspiro[2.5]octane is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Eigenschaften
Molekularformel |
C8H16N2 |
|---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
4-ethyl-4,7-diazaspiro[2.5]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-6-5-9-7-8(10)3-4-8/h9H,2-7H2,1H3 |
InChI-Schlüssel |
IHHSGFCGZKLBKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCNCC12CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



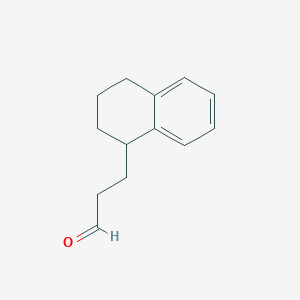
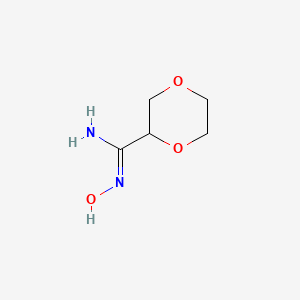
![2-Methyl-2-[(propan-2-yloxy)methyl]oxirane](/img/structure/B13619997.png)
![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
![N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B13620002.png)
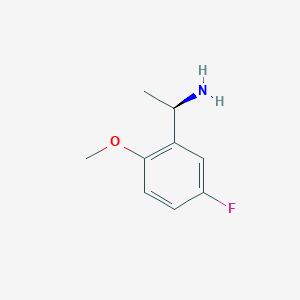

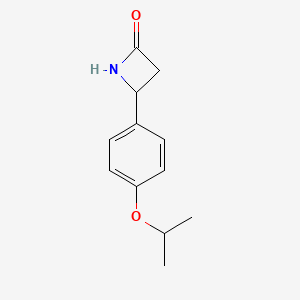
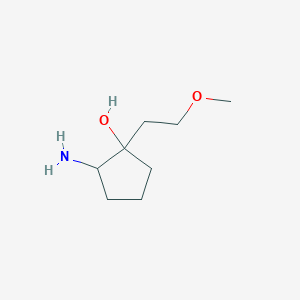
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13620019.png)



